![molecular formula C22H21NO B3008779 2-(biphenyl-3-yl)-N-phenethylacetamide CAS No. 1131604-80-2](/img/structure/B3008779.png)
2-(biphenyl-3-yl)-N-phenethylacetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would involve a detailed examination of these reactions, including the reagents, conditions, and mechanisms involved.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This includes looking at the reagents and conditions under which the compound reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Antidepressant-like Effects
- A study focused on synthesizing novel 2-(2-bromophenyl)-N-phenethylacetamides, including derivatives related to 2-(biphenyl-3-yl)-N-phenethylacetamide. These compounds were evaluated as potential antidepressant-like agents in mice. The research highlighted the pharmacological potential of these compounds in the treatment of depressive disorders, with a particular focus on their interaction with serotonergic and dopaminergic receptors (Porras-Ramírez et al., 2020).
Tyrosinase Inhibitors
- Biphenyl-based compounds have been synthesized and evaluated for their anti-tyrosinase activities. The study synthesized various biphenyl ester derivatives, including structures akin to 2-(biphenyl-3-yl)-N-phenethylacetamide, highlighting their potential pharmaceutical uses, particularly as tyrosinase inhibitors, which are significant in treatments for conditions like hyperpigmentation (Kwong et al., 2017).
Antifungal Agents
- Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, related to 2-(biphenyl-3-yl)-N-phenethylacetamide, has indicated their potential as broad-spectrum antifungal agents. These compounds have shown effectiveness against various fungal species, including Candida and Aspergillus species (Bardiot et al., 2015).
Antimalarial Activity
- A study on the synthesis of biphenyl compounds for antimalarial activity highlights the potential application of biphenyl derivatives in treating malaria. This research could provide insights into the utility of compounds similar to 2-(biphenyl-3-yl)-N-phenethylacetamide in the field of antimalarial drugs (Werbel et al., 1986).
Histamine H₃ Receptor Antagonists
- Research on biphenylsulfonamide compounds, which share structural elements with 2-(biphenyl-3-yl)-N-phenethylacetamide, explored their use as histamine-H3 receptor antagonists. This has implications for treatments of conditions like excessive daytime sleepiness (Semple et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-phenylethyl)-2-(3-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-22(23-15-14-18-8-3-1-4-9-18)17-19-10-7-13-21(16-19)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWSQDFAFHKXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC(=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-3-yl)-N-phenethylacetamide |
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